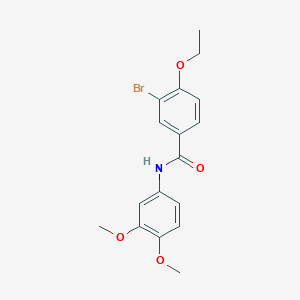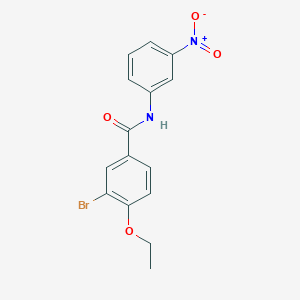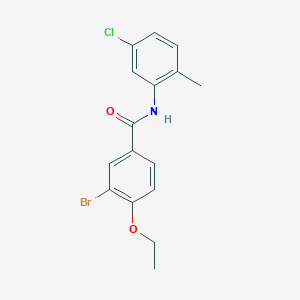![molecular formula C20H22N2O2S B3451979 2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-(2-thienylmethyl)acetamide](/img/structure/B3451979.png)
2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-(2-thienylmethyl)acetamide
Vue d'ensemble
Description
2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-(2-thienylmethyl)acetamide, also known as compound 1, is a novel small molecule that has gained attention for its potential use in various scientific research applications. This compound has been synthesized using a multi-step synthetic method and has been found to have a unique mechanism of action, which makes it an interesting target for further research.
Mécanisme D'action
The mechanism of action of 2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-(2-thienylmethyl)acetamide 1 is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In cancer cells, this compound 1 has been found to inhibit the activity of the enzyme AKT, which is involved in cell growth and survival. In neurodegenerative disease research, this compound 1 has been found to activate the AMPK signaling pathway, which is involved in energy metabolism and neuroprotection. In inflammation research, this compound 1 has been found to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
Compound 1 has been found to have various biochemical and physiological effects, depending on the research application. In cancer research, this compound 1 has been found to induce apoptosis (cell death) in cancer cells, inhibit cell proliferation, and inhibit tumor growth in animal models. In neurodegenerative disease research, this compound 1 has been found to improve cognitive function, reduce oxidative stress, and protect against neurotoxicity in animal models. In inflammation research, this compound 1 has been found to reduce inflammation and improve immune response in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-(2-thienylmethyl)acetamide 1 in lab experiments is its unique mechanism of action, which makes it a valuable tool for studying various biological processes. Another advantage is its relatively low toxicity, which allows for higher concentrations to be used in experiments. However, one limitation is the lack of information on the pharmacokinetics and pharmacodynamics of this compound 1, which makes it difficult to determine the optimal dosage and administration route for different research applications.
Orientations Futures
There are several future directions for research on 2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-(2-thienylmethyl)acetamide 1. One direction is to further investigate its mechanism of action and identify the specific enzymes and signaling pathways that are affected by this compound 1. Another direction is to investigate its potential use in combination with other drugs or therapies for cancer, neurodegenerative diseases, and inflammation. Additionally, more studies are needed to determine the optimal dosage and administration route for different research applications. Finally, more research is needed to determine the safety and efficacy of this compound 1 in human clinical trials.
Applications De Recherche Scientifique
Compound 1 has shown potential for use in various scientific research applications, including cancer research, neurodegenerative disease research, and inflammation research. In cancer research, 2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-(2-thienylmethyl)acetamide 1 has been found to inhibit the growth of cancer cells in vitro and in vivo. In neurodegenerative disease research, this compound 1 has been found to have neuroprotective effects and to improve cognitive function in animal models. In inflammation research, this compound 1 has been found to have anti-inflammatory effects.
Propriétés
IUPAC Name |
2-[3-(2,2-dimethylpropanoyl)indol-1-yl]-N-(thiophen-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S/c1-20(2,3)19(24)16-12-22(17-9-5-4-8-15(16)17)13-18(23)21-11-14-7-6-10-25-14/h4-10,12H,11,13H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJGLGYZKCFZEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-ethoxy-3-nitro-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B3451920.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B3451923.png)



![4-methoxy-N-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B3451963.png)
![4-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methoxy}-3-methoxybenzonitrile](/img/structure/B3451965.png)
![2-[3-(2-furoyl)-1H-indol-1-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B3451971.png)
![2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B3451983.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]acetamide](/img/structure/B3451985.png)
![2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]acetamide](/img/structure/B3451988.png)
![(2-fluorophenyl){1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}methanone](/img/structure/B3451995.png)
![[3-(2-fluorobenzoyl)-1H-indol-1-yl]acetic acid](/img/structure/B3452003.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-2-methoxy-N,5-dimethylbenzenesulfonamide](/img/structure/B3452016.png)